
Lcaha
Overview
Description
As reported in , LCAHA acts as a non-competitive inhibitor of ubiquitin-specific peptidase 2a (USP2a), a deubiquitinase responsible for stabilizing cyclin D1—a proto-oncoprotein overexpressed in cancers such as colorectal carcinoma. By inhibiting USP2a, this compound induces cyclin D1 degradation, leading to G0/G1 cell-cycle arrest and selective growth inhibition in cyclin D1-addicted cancer cells, regardless of p53 status . This mechanism positions this compound as a promising candidate for targeted cancer therapies, particularly in p53-deficient malignancies where conventional treatments often fail.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithocholic acid hydroxyamide involves the modification of lithocholic acid.
Industrial Production Methods
Industrial production of lithocholic acid hydroxyamide is typically carried out in specialized laboratories with advanced synthesis capabilities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithocholic acid hydroxyamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyamide group, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the functional groups attached to the lithocholic acid backbone.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of lithocholic acid hydroxyamide, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C24H41NO3
- Molecular Weight : 391.59 g/mol
- CAS Number : 117094-40-3
- Solubility : Soluble in DMSO at 45 mg/mL (ultrasonic) at 25°C
LCAHA primarily functions as an inhibitor of the deubiquitinase USP2a, leading to the destabilization of cyclin D1, a crucial protein involved in cell cycle regulation. This destabilization results in G0/G1 phase arrest in cancer cells that express cyclin D1, making this compound a potential therapeutic agent for treating certain cancers.
Inhibition of Cancer Cell Growth
This compound has been shown to inhibit the growth of cyclin D1-dependent cancer cell lines, such as HCT116 and MCF-7. The growth inhibition is dose-dependent and occurs at submicromolar concentrations.
Cell Line | IC50 (μM) | Effect on Cyclin D1 | p53 Status |
---|---|---|---|
HCT116 | <1 | Significant decrease | Both p53 wt and -/- |
MCF-7 | <1 | Significant decrease | p53 wt |
SAOS-2 | >20 | No effect | p53 -/- |
The efficacy of this compound is particularly notable in cells that are dependent on cyclin D1 for growth, highlighting its potential as a targeted therapy for cancers characterized by cyclin D1 overexpression.
Study 1: Impact on Cyclin D1 Expression
A study conducted by Magiera et al. demonstrated that this compound significantly inhibits the expression of cyclin D1 in both HCT116 and MCF-7 cells. The results showed:
- A dose-dependent decrease in cyclin D1 levels following treatment with this compound.
- The compound did not affect the expression levels of p27, indicating a specific action on cyclin D1.
Study 2: Selectivity and Toxicity Profile
Further investigations revealed a biphasic response to this compound:
- At low concentrations (2–20 μM), this compound inhibited cell growth effectively.
- At high concentrations (>25 μM), it exhibited cytotoxic effects, suggesting a narrow therapeutic window that warrants careful dosing in potential clinical applications.
Mechanism of Action
Lithocholic acid hydroxyamide exerts its effects by inhibiting the deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a crucial regulator of cell cycle progression. The compound induces G0/G1 cell cycle arrest, which prevents the proliferation of cyclin D1-dependent cells. This mechanism is independent of the p53 status of the cells, making it a versatile candidate for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LCAHA belongs to a class of lithocholic acid derivatives optimized for enhanced bioactivity. Key structural and functional comparisons with other LCA derivatives include:
Table 1: Structural and Functional Comparison of LCA Derivatives
Compound | Structural Modification | USP2a Inhibition Potency | Cyclin D1 Destabilization | Selectivity for Cancer Cells |
---|---|---|---|---|
Lithocholic Acid | Native bile acid structure | Low | Minimal | Non-selective |
This compound | Hydroxyamide group substitution | High (most potent) | Significant | Selective for cyclin D1+ |
Other LCA analogs | Varied substitutions (e.g., ester, amide) | Moderate to low | Variable | Limited data |
Key Findings :
- The hydroxyamide group in this compound enhances binding affinity to USP2a compared to unmodified LCA or ester-based analogs .
- Structural modifications in other derivatives (e.g., ester linkages) show reduced stability and bioavailability, limiting their therapeutic utility .
Comparison with Functionally Similar Compounds
This compound’s functional analogs include other USP2a inhibitors and cyclin D1-targeting agents:
Table 2: Functional Comparison with USP2a Inhibitors and Cyclin D1 Modulators
Compound | Mechanism of Action | Target Specificity | Toxicity Profile | Clinical Stage |
---|---|---|---|---|
This compound | Non-competitive USP2a inhibition | High (USP2a) | Low (preclinical) | Preclinical |
WP1130 | Deubiquitinase broad inhibitor | Pan-DUB | High | Preclinical |
ML364 | USP2a competitive inhibitor | Moderate | Moderate | Preclinical |
Palbociclib | CDK4/6 inhibition (cyclin D1 partner) | CDK4/6 | Moderate | FDA-approved |
Key Findings :
- Unlike broad-spectrum deubiquitinase (DUB) inhibitors like WP1130, this compound exhibits specificity for USP2a, reducing off-target effects .
- Competitive USP2a inhibitors (e.g., ML364) require higher concentrations to achieve efficacy, increasing toxicity risks .
- Palbociclib, a clinically approved cyclin D1 pathway drug, indirectly targets cyclin D1 by inhibiting CDK4/6, whereas this compound directly destabilizes cyclin D1, offering a complementary mechanism .
Research Findings and Implications
- Efficacy: this compound reduces cyclin D1 levels by >50% in vitro at nanomolar concentrations, outperforming other LCA derivatives .
- Selectivity : this compound spares cyclin D1-negative cells, suggesting a therapeutic window for targeted oncology applications .
- Resistance Mitigation : USP2a inhibition bypasses p53-dependent apoptosis pathways, addressing a key resistance mechanism in p53-mutant cancers .
Methodological Considerations in Comparative Studies
- Chemical Similarity Models : As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) and toxicological profiling are critical for validating this compound’s uniqueness among bile acid derivatives.
- Regulatory Guidelines : The U.S. EPA’s framework for assessing "sufficiently similar" mixtures () underscores the need to evaluate differences in pharmacokinetics and toxicological outcomes when comparing this compound with analogs.
Biological Activity
LCAHA, or lithocholic acid hydroxyamide, is a derivative of lithocholic acid (LCA) that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and implications for future research.
This compound primarily functions as an inhibitor of the deubiquitinase USP2a (Ubiquitin-Specific Peptidase 2a). USP2a is critical for the stabilization of cyclin D1, a protein that plays a significant role in cell cycle regulation and is often overexpressed in various cancers. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to cell cycle arrest and growth inhibition in cyclin D1-dependent cancer cells.
Key Findings:
- Inhibition of USP2a : this compound directly inhibits USP2a, resulting in decreased levels of cyclin D1 and subsequent cell cycle disruption .
- Cell Cycle Arrest : The compound induces a G0/G1 phase arrest in HCT116 cells, which express cyclin D1. This effect is independent of p53 status, making this compound a promising candidate for treating p53-defective cancers .
- Growth Inhibition : At submicromolar concentrations, this compound exhibits significant growth-inhibitory effects on cyclin D1-dependent cells. The calculated GI50 values are below 1 μM, indicating potent activity .
Efficacy in Cell Lines
This compound's biological activity has been tested across various cancer cell lines. The following table summarizes the effects observed:
Cell Line | GI50 (μM) | LD50 (μM) | Mechanism of Action |
---|---|---|---|
HCT116 (p53 wt) | < 1 | > 25 | Inhibition of USP2a; G0/G1 arrest |
HCT116 (p53 -/-) | < 1 | > 25 | Inhibition of USP2a; G0/G1 arrest |
MCF-7 | Not tested | Not tested | Cyclin D1-dependent |
SAOS-2 | Not tested | Not tested | Cyclin D1-negative |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in cancer therapeutics:
- Study on HCT116 Cells : A detailed investigation revealed that treatment with this compound led to a significant reduction in cyclin D1 levels and induced apoptosis at higher concentrations (≥10 μM), although apoptosis was not efficiently induced at lower concentrations . This suggests a selective growth-inhibitory effect rather than broad cytotoxicity.
- Impact on Cell Cycle Dynamics : The synchronization-release assay demonstrated that this compound effectively antagonizes mitogenic signals from serum, reinforcing its role as a cell cycle regulator. Cells treated with this compound showed increased retention in the G0/G1 phase compared to controls .
Q & A
Basic Research Questions
Q. How can I formulate a rigorous research question for studying Lcaha's chemical properties?
- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question . For example, a question such as "How does this compound’s molecular structure influence its reactivity under varying pH conditions?" aligns with FINER criteria. Incorporate PICO (Population, Intervention, Comparison, Outcome) if the study involves comparative analyses (e.g., comparing this compound’s stability with analogs) .
Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?
- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for documenting protocols . Include:
- Detailed synthesis steps (e.g., solvent ratios, temperature gradients).
- Characterization methods (e.g., NMR, HPLC, XRD) with calibration standards .
- Control experiments to validate purity and reproducibility .
Q. How should I conduct a literature review to identify gaps in this compound research?
- Use systematic review methods:
- Search databases like SciFinder and PubMed with keywords (e.g., "this compound synthesis," "this compound applications").
- Filter results by relevance, publication date, and peer-review status .
- Map contradictions (e.g., conflicting reports on this compound’s catalytic efficiency) using tools like PRISMA flow diagrams .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s thermodynamic stability?
- Apply triangulation :
- Replicate experiments under identical conditions .
- Compare raw datasets (e.g., DSC thermograms) to identify methodological discrepancies .
- Perform sensitivity analyses to assess how minor variations (e.g., impurity levels) affect outcomes .
Q. What strategies ensure robust statistical analysis of this compound’s bioactivity data?
- Predefine hypotheses to avoid data dredging (e.g., "this compound inhibits Enzyme X at IC50 < 10 μM") .
- Apply corrections for multiple comparisons (e.g., Bonferroni adjustment) .
- Include negative controls and report effect sizes with confidence intervals .
Q. How can interdisciplinary approaches enhance this compound’s application in materials science?
- Integrate computational modeling (e.g., DFT for predicting this compound’s electronic properties) with experimental validation .
- Collaborate with domain experts to design hybrid methodologies (e.g., combining this compound’s organic synthesis with inorganic templating techniques) .
Q. Methodological Guidance Tables
Q. Handling Complex Scenarios
Q. How do I address irreproducible results in this compound’s catalytic performance?
- Audit lab protocols : Verify reagent purity, equipment calibration, and environmental controls (e.g., humidity) .
- Publish negative results with transparent methodologies to contribute to collective troubleshooting .
Q. What ethical considerations apply when publishing this compound’s toxicity data?
Properties
IUPAC Name |
(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAGWREMCSWMF-HVATVPOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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